ethyl 2-[3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyanoprop-2-enamido group, and various functional groups such as butoxy and methoxy phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of the functional groups. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Cyanoprop-2-enamido Group: This step may involve the reaction of a suitable amine with a cyano-containing precursor under controlled conditions.
Functionalization with Butoxy and Methoxy Phenyl Groups: These groups can be introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The functional groups in the compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the thiophene ring, while reduction may lead to the formation of reduced amine or alcohol derivatives.
Scientific Research Applications
Ethyl 2-[3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The functional groups in the compound can interact with active sites of enzymes or receptors, modulating their activity.
Modulation of Signaling Pathways: The compound may influence cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Ethyl 2-[3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate can be compared with similar compounds such as:
- Ethyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate .
- Ethyl 2-[3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate .
These compounds share similar structural features but differ in specific functional groups, which can influence their reactivity and applications.
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-6-8-11-31-19-10-9-17(13-20(19)29-5)12-18(14-25)22(27)26-23-21(24(28)30-7-2)15(3)16(4)32-23/h9-10,12-13H,6-8,11H2,1-5H3,(H,26,27)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSLVRTYCJBEMF-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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